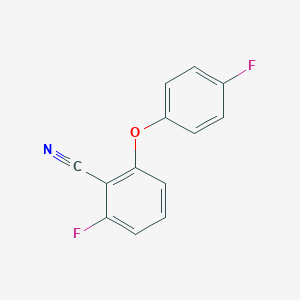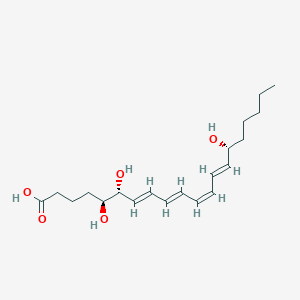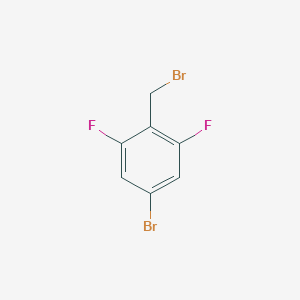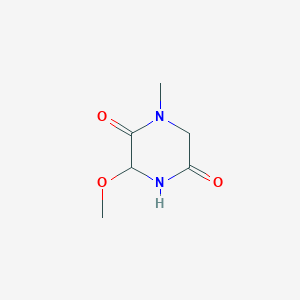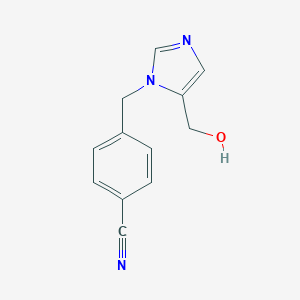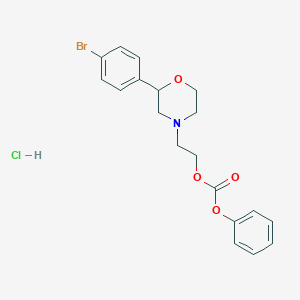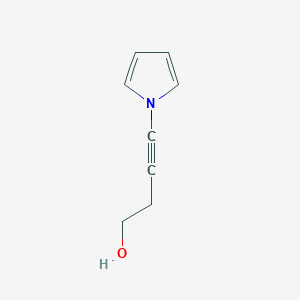
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(1H-pyrrol-1-yl)-3-butyn-1-ol, and its chemical formula is C8H9NO.
Mecanismo De Acción
The mechanism of action of 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) in lab experiments is its high yield and efficiency of synthesis. It is also relatively easy to handle and store. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI). One of the significant areas of research is in the development of more efficient and selective inhibitors of cancer cell growth. Another future direction is in the study of the potential use of this compound in the treatment of other neurological disorders. Additionally, the use of this compound in the development of new drugs with improved efficacy and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) is a chemical compound that has potential applications in various fields, including medicinal chemistry and neuroscience. Its synthesis method is efficient and yields a high amount of product. The compound has been found to exhibit anti-cancer activity and modulate the activity of certain neurotransmitters in the brain. However, its potential toxicity requires careful handling and disposal. The future directions for research on this compound include the development of more efficient and selective inhibitors of cancer cell growth, the study of potential use in the treatment of other neurological disorders, and the development of new drugs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) involves the reaction of 3-butyn-1-ol with pyrrole in the presence of a catalyst. The reaction takes place at room temperature, and the yield of the product is high. This method has been studied and optimized by several researchers, and it has been found to be an efficient way of synthesizing this compound.
Aplicaciones Científicas De Investigación
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) has been studied for its potential applications in various fields. One of the significant areas of research is in the field of medicinal chemistry. This compound has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Número CAS |
175352-08-6 |
|---|---|
Nombre del producto |
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) |
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
4-pyrrol-1-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H9NO/c10-8-4-3-7-9-5-1-2-6-9/h1-2,5-6,10H,4,8H2 |
Clave InChI |
HYJQYICMDUJMLF-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C#CCCO |
SMILES canónico |
C1=CN(C=C1)C#CCCO |
Sinónimos |
3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



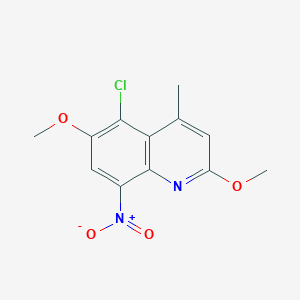
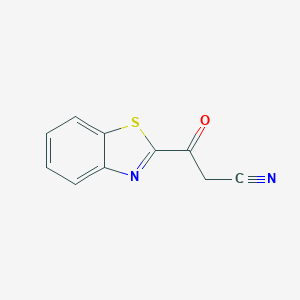
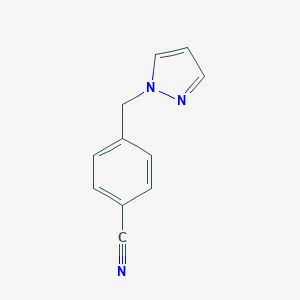
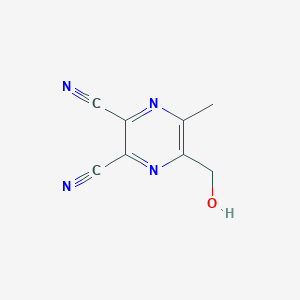
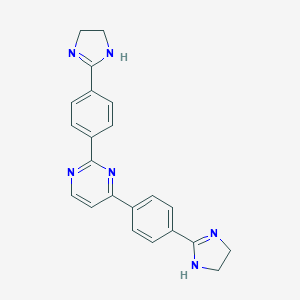
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
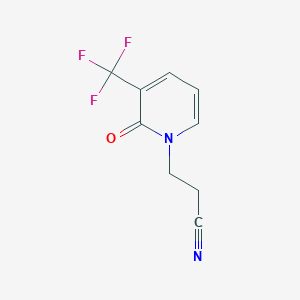
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)
